Lacidipine 13C8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacidipine-13C8 is the deuterium labeled Lacidipine . It is an orally active and highly selective L-type calcium channel blocker that acts on smooth muscle calcium channels, primarily dilates peripheral arteries, reduces peripheral resistance, and has long-lasting anti-hypertensive activity .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Lacidipine-13C8 is C₁₈¹³C₈H₃₃NO₆ . It has a molar mass of 463.48 .Chemical Reactions Analysis
Lacidipine is oxidizable at the glassy carbon electrode. The voltammetric oxidation of lacidipine in aqueous-alcoholic solutions produces a well-defined voltammetric peak when subjected to a differential pulse voltammetric experiment. This peak is due to oxidation of the dihydropyridine ring to a pyridine derivative .Physical And Chemical Properties Analysis
Lacidipine is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity. Due to its long duration of action, lacidipine does not lead to reflex tachycardia . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .Scientific Research Applications
Anti-Atherosclerotic Potential
Lacidipine demonstrates anti-atherosclerotic properties. A study showed that it reduces the development of atherosclerotic lesions in apoE-deficient mice, an experimental model closely resembling human atherosclerosis. This was achieved without affecting plasma lipid levels, highlighting its potential in preventing cardiovascular diseases (Cristofori et al., 2000).
Transdermal Delivery Systems
Research on lacidipine includes its incorporation into transdermal delivery systems like niosomal gels and glycerosomes. These studies focus on enhancing the drug's delivery and efficacy for hypertension management. For instance, lacidipine-loaded niosomes showed improved skin permeation and enhanced blood pressure reduction compared to oral formulations (Qumbar et al., 2017); (Naguib et al., 2020).
Cardiac Remodeling
Lacidipine is effective in preventing cardiac remodeling and hypertrophy. A study on spontaneously hypertensive rats (SHR) revealed that lacidipine lowers blood pressure and inhibits the expression of GRP78 and CHOP in endoplasmic reticulum stress, contributing to its protective effects on cardiac tissues (Ge et al., 2015).
Antioxidant Properties
Its antioxidant properties are also a research focus. Lacidipine exhibits an ability to reduce oxidative stress, thereby offering potential benefits in cardiovascular diseases and related conditions (Cominacini et al., 2003).
Antimicrobial Activity
Interestingly, lacidipine also shows antimicrobial potential. It was found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Vibrio cholerae, suggesting its potential for use beyond cardiovascular applications (Dasgupta et al., 2007).
Photodegradation Studies
Studies on the photostability and photodegradation of lacidipine under UV-A radiation exposure provide insights into its stability and storage conditions, important for its formulation and therapeutic effectiveness (De Filippis et al., 2002).
Enhancement of Drug Bioavailability
Research includes exploring methods to enhance lacidipine's bioavailability, such as using solid dispersions with Gelucire to improve its dissolution, a crucial aspect for its efficacy in treating hypertension (Park et al., 2010).
Safety And Hazards
properties
CAS RN |
1261432-01-2 |
---|---|
Product Name |
Lacidipine 13C8 |
Molecular Formula |
C13[13C]3H33NO6 |
Molecular Weight |
463.5 |
Purity |
95% by HPLC; 98% atom 13C |
Related CAS |
103890-78-4 (unlabelled) |
synonyms |
3,5-diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-bis(13C)methyl-1,4-dihydro(2,3,5,6-13C4)pyridine-3,5-dicarboxylate |
tag |
Lacidipine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.